

Precision Engineering of Adamantyl Amide 11 β -HSD1 Inhibitors: A Technical Guide

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Compound of Interest

Compound Name: 2-[(Adamantan-1-yl)formamido]propanoic acid
CAS No.: 237400-97-4
Cat. No.: B2838092

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Part 1: Introduction & Mechanistic Grounding

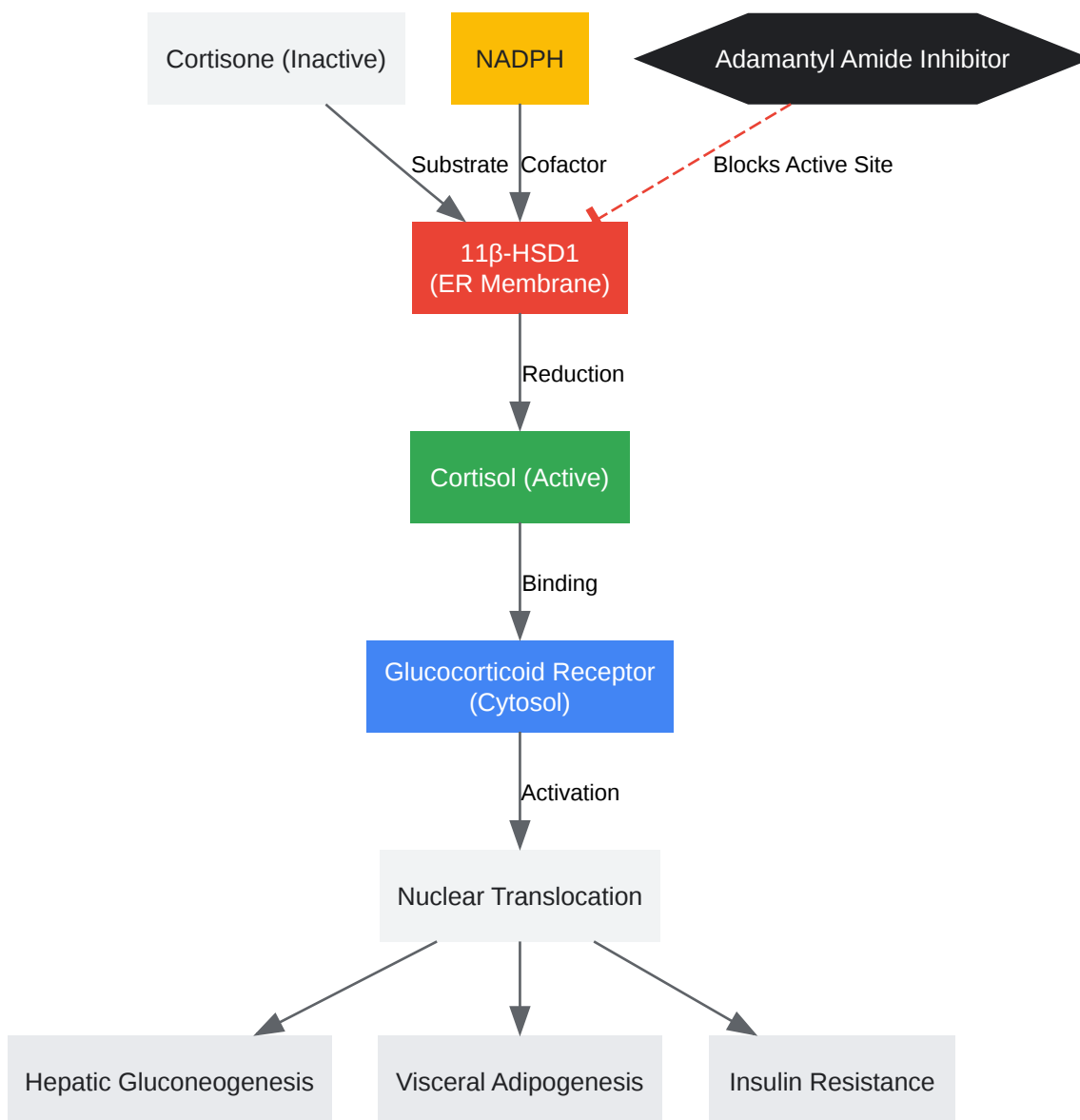
The Cortisol Switch

11 β -Hydroxysteroid dehydrogenase type 1 (11 β -HSD1) acts as a molecular switch, amplifying intracellular glucocorticoid action by converting inactive cortisone into active cortisol.^{[1][2]} This NADPH-dependent reductase is highly expressed in the liver, adipose tissue, and central nervous system. Dysregulation of 11 β -HSD1 is a central driver of metabolic syndrome, contributing to visceral obesity, insulin resistance, and dyslipidemia.

The Adamantyl Amide scaffold represents a privileged structure in 11 β -HSD1 inhibition. The adamantane moiety provides an optimal steric and lipophilic fit for the enzyme's substrate-binding pocket, while the amide linker serves as a rigid scaffold to orient polar functionalities toward the catalytic triad.

Signaling Pathway & Therapeutic Logic

The following diagram illustrates the intracellular amplification of cortisol by 11 β -HSD1 and the downstream metabolic consequences that inhibitors aim to block.[3]



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Figure 1: The 11 β -HSD1 signaling axis.[3][4] Inhibitors block the conversion of Cortisone to Cortisol, preventing GR-mediated metabolic dysregulation.[1]

Part 2: Structure-Activity Relationship (SAR) Deep Dive

The SAR of adamantyl amides is defined by three distinct pharmacophoric zones. Successful drug design requires balancing the lipophilicity of the adamantane cage with the polarity required for metabolic stability and solubility.

Zone 1: The Adamantyl Lipophilic Domain

The adamantane cage mimics the steroid core of the natural substrate (cortisone).

- Primary Function: Fills the large hydrophobic pocket of the enzyme, providing high affinity binding (low nM).
- Optimization Logic:
 - Unsubstituted Adamantane: High potency but poor metabolic stability (rapid CYP hydroxylation) and low solubility.
 - Hydroxylation (e.g., 3-hydroxyadamantyl): Reduces lipophilicity (LogD) and blocks metabolic "soft spots" without significantly compromising potency.
 - Bridged Bicycles (e.g., Norbornane): Used as adamantane surrogates to reduce molecular weight and improve physicochemical properties while maintaining space-filling capacity.

Zone 2: The Amide Linker

The linker connects the lipophilic anchor to the polar "Right-Hand Side" (RHS).

- Primary Function: Orients the molecule and forms critical hydrogen bonds with the catalytic triad (Tyr183, Ser170).
- Optimization Logic:
 - Secondary Amides (-CONH-): Generally preferred for H-bond donor capability to Ser170.
 - Tertiary Amides: Often lose potency due to steric clash or loss of H-bond donation, unless the substituent locks a favorable conformation.

- Inversed Amides: Reversing the amide bond usually leads to a significant loss in potency, indicating a strict directional requirement for binding.

Zone 3: The Polar/Variable Domain (RHS)

This region faces the solvent-exposed entrance of the active site or the cofactor (NADPH) binding pocket.

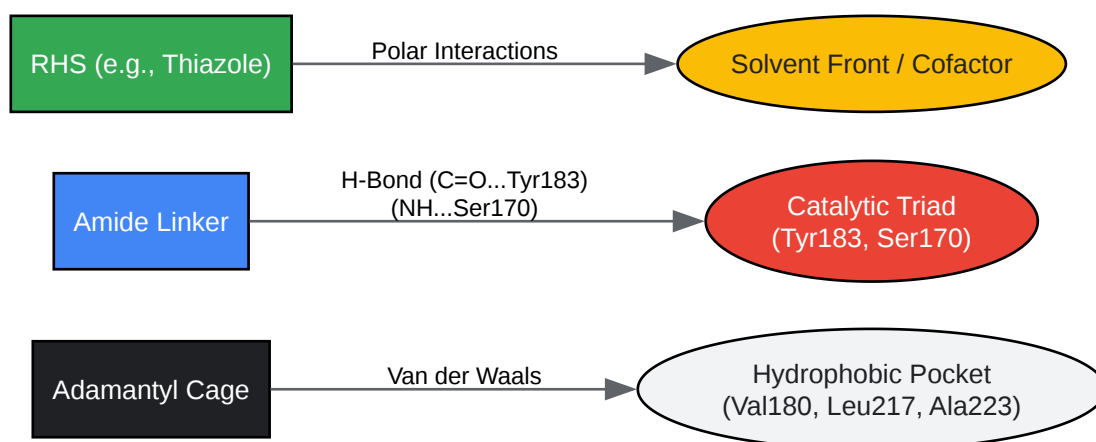
- Primary Function: Modulates solubility, selectivity against 11 β -HSD2, and hERG liability.
- Optimization Logic:
 - Heterocycles (Thiazoles, Pyridines, Triazoles): Common replacements for phenyl rings to lower lipophilicity and improve metabolic stability.
 - Sulfones/Sulfonamides: frequently added to the RHS to interact with the cofactor binding region and improve selectivity over 11 β -HSD2.
 - Solubilizing Groups: Addition of piperazines or morpholines to the RHS is a standard strategy to improve oral bioavailability.

Summary of SAR Trends

Structural Zone	Modification	Effect on Potency	Effect on Stability/ADME
Adamantane	3-OH substitution	Maintained/Slight Decrease	Increased (Blocks CYP metabolism)
Adamantane	Norbornane replacement	Maintained	Increased (Lower MW, better solubility)
Linker	N-Methylation	Decreased	Neutral
Linker	Ketone (Ethanone)	High Potency	Variable (Metabolic liability)
RHS	Phenyl -> Pyridine	Maintained	Increased (Lower LogP)
RHS	Sulfone addition	Maintained	Increased (Selectivity vs HSD2)

Part 3: Binding Mode & Molecular Interactions

Understanding the binding mode is critical for rational design. Crystal structures (e.g., PDB: 1XU9, 3CZR) reveal the inhibitor binding in the substrate pocket adjacent to the cofactor.



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Figure 2: Pharmacophore binding map. The adamantyl group anchors the molecule, allowing the linker to engage the catalytic residues.

Part 4: Experimental Protocol (Self-Validating)

Scintillation Proximity Assay (SPA) for IC50 Determination

This protocol measures the inhibition of the conversion of [3H]-cortisone to [3H]-cortisol. It is self-validating through the use of internal controls (max/min signal) and reference inhibitors (e.g., Carbenoxolone).

Reagents:

- Enzyme: Human recombinant 11 β -HSD1 microsomes (expressed in HEK-293 or Baculovirus/Insect cells).
- Substrate: [1,2-3H]-Cortisone (approx. 50 Ci/mmol).
- Cofactor: NADPH (1 mM stock).
- Beads: Protein A coated Yttrium Silicate (YSi) SPA beads pre-coupled with anti-cortisol monoclonal antibody.

Step-by-Step Workflow:

- Compound Preparation:
 - Prepare 10-point serial dilutions of test compounds in DMSO (starting at 10 μ M).
 - Transfer 1 μ L of compound solution to a 96-well white-walled plate.
 - Control 1 (Max Signal): DMSO only (Enzyme + Substrate).
 - Control 2 (Min Signal): DMSO + known inhibitor (e.g., 10 μ M Glycyrrhetic acid) or buffer only (no enzyme).
- Reaction Initiation:
 - Prepare Assay Buffer: 50 mM HEPES, pH 7.4, 100 mM KCl, 5 mM NaCl, 2 mM MgCl₂.

- Add 20 μL of Enzyme mix (microsomes diluted in assay buffer) to all wells.
- Incubate for 15 min at 25°C to allow compound-enzyme equilibration.
- Add 20 μL of Substrate/Cofactor mix (200 nM [3H]-Cortisone + 200 μM NADPH).
- Final reaction volume: 41 μL .
- Incubation:
 - Seal plate and incubate at 37°C for 60 minutes.
 - Validation Check: Reaction linearity must be confirmed; <20% substrate conversion is ideal to maintain Michaelis-Menten kinetics.
- Termination & Detection:
 - Add 40 μL of SPA Bead/Antibody suspension (in assay buffer with specific stopping agent, e.g., 18 β -glycyrrhetic acid to stop the enzymatic reaction immediately).
 - Incubate at room temperature for >2 hours (or overnight) to allow antibody-cortisol binding and bead settling.
 - Read on a TopCount or MicroBeta scintillation counter.
- Data Analysis:
 - Calculate % Inhibition:
.
 - Fit data to a 4-parameter logistic equation to determine IC₅₀.

Part 5: Case Study – Evolution of BMS-816336

This case illustrates the transition from a hit to a clinical candidate using the principles described above.

- Initial Hit: Simple adamantyl amide. High potency ($IC_{50} < 10$ nM) but poor metabolic stability (Human Liver Microsomes min).
- Optimization Step 1 (Adamantane): Introduction of a hydroxyl group to the adamantane cage (3-hydroxyadamantyl).
 - Result: Improved metabolic stability, slight reduction in lipophilicity.
- Optimization Step 2 (RHS): Replacement of simple phenyl group with a functionalized triazole or pyridine.
 - Result: BMS-816336 (and related analogs).
 - Profile: Human 11β -HSD1 $IC_{50} = \sim 3$ nM.[5] Selectivity > 10,000-fold vs 11β -HSD2.[5] Excellent oral bioavailability.

References

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